
(S)-2-Aminopent-4-ensäuremethylester
Übersicht
Beschreibung
Fatty acid methyl esters (FAMEs) are derived from carboxylic acids by a process called transesterification . They are commonly produced from vegetable oils and animal fats . FAMEs are widely used in biodiesel production due to their renewable nature and biodegradability .
Synthesis Analysis
The synthesis of FAMEs typically involves the reaction of a carboxylic acid with an alcohol (like methanol) in the presence of a catalyst . This process is known as esterification .Molecular Structure Analysis
FAMEs have a characteristic structure consisting of a long hydrocarbon chain attached to a carbonyl group . The length and saturation of the hydrocarbon chain can vary, leading to a wide variety of FAMEs .Chemical Reactions Analysis
FAMEs can undergo various chemical reactions, including oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation . The specific reactions a FAME undergoes can depend on its structure .Physical And Chemical Properties Analysis
FAMEs have a range of physical and chemical properties that depend on their specific structures . For example, they can vary in terms of their melting points, boiling points, and solubilities .Wissenschaftliche Forschungsanwendungen
Antivirale Forschung
(S)-2-Aminopent-4-ensäuremethylester: wurde auf seine potenziellen antiviralen Eigenschaften untersucht. Die Forschung zeigt, dass ähnliche Verbindungen wie Mycophenolsäuremethylester (MAE) eine Wirksamkeit gegen das Influenzavirus A (IAV) gezeigt haben. MAE wurde gefunden, die Replikation verschiedener IAV-Stämme in vitro mit geringer Zytotoxizität zu hemmen und bestimmte Schritte der IAV-Infektion nach der Adsorption zu blockieren . Dies deutet darauf hin, dass Derivate wie this compound auf ihre antiviralen Eigenschaften untersucht werden könnten, was möglicherweise zur Entwicklung neuer antiviraler Medikamente führt.
Chemische Synthese
Im Bereich der chemischen Synthese sind Ester wie this compound wertvolle Zwischenprodukte. Sie können aus Carbonsäuren und Alkoholen in Gegenwart eines sauren Katalysators, typischerweise konzentrierter Schwefelsäure, hergestellt werden . Dieser Prozess ist entscheidend für die Herstellung einer Vielzahl chemischer Produkte, darunter Pharmazeutika, Duftstoffe und Polymere.
Verbesserte Ölgewinnung (EOR)
Fettsäuremethylester (FAMEs), die strukturell mit this compound verwandt sind, wurden auf ihre Rolle bei der verbesserten Ölgewinnung (EOR) untersucht. Diese Verbindungen können den minimalen Mischbarkeitsdruck in CO2-Rohölsystemen senken, wodurch die Leistung von CO2-EOR verbessert wird . Diese Anwendung ist besonders relevant für nachhaltige und erneuerbare Alternativen zu konventionellen erdölbasierten Chemikalien in EOR.
Emulgiermittel
Methylestersulfonate, die funktionelle Gruppen mit this compound gemeinsam haben, haben aufgrund ihrer emulgierenden Eigenschaften Aufmerksamkeit erregt. Sie wurden verwendet, um die Lagerstabilität von Asphalt- und Asphalt-Latex-Emulsionen zu verbessern . Dies deutet darauf hin, dass this compound möglicherweise als Emulgiermittel in ähnlichen industriellen Anwendungen dienen könnte.
Analyse biologischer Proben
Die Herstellung von Fettsäuremethylestern (FAMEs) ist ein entscheidender Schritt bei der Analyse verschiedener biologischer Proben, wie z. B. Speiseöle, Bakterienzellen, tierisches Gewebe und Plasmaproben. Mikrowellengestützte Derivatisierung wurde angewendet, um FAMEs aus Fettsäuren herzustellen, was eine schnelle und genaue Methode ist . This compound könnte in diesem Zusammenhang verwendet werden, um Aminosäureprofile in biologischen Proben zu analysieren.
Entdeckung mariner Bioaktivstoffe
Strukturell ähnliche Verbindungen wie this compound wurden auf ihre bioaktiven Eigenschaften in marinen Umgebungen untersucht. MAE wurde beispielsweise auf seine Hemmwirkung gegen das Influenzavirus A untersucht, was das Potenzial mariner Verbindungen bei der Medikamentenentwicklung hervorhebt . Dies deutet darauf hin, dass this compound auch ein Kandidat für die Entdeckung neuer bioaktiver Verbindungen in der Meeresforschung sein könnte.
Wirkmechanismus
Target of Action
Similar compounds such as amino acid methyl esters are known to interact with various biological targets, including enzymes and receptors
Mode of Action
It’s known that amino acid methyl esters can undergo various chemical reactions, including esterification . They can also participate in transesterification reactions . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds such as jasmonic acid and its methyl ester are known to play roles in plant growth and development, as well as in responses to stress . They are part of a complex signaling network with other phytohormones
Pharmacokinetics
Factors such as the compound’s lipophilicity, pka, and ph can influence its adme properties
Result of Action
Similar compounds such as mycophenolic acid methyl ester have been shown to inhibit the replication of different influenza a virus strains in vitro
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-2-Amino-pent-4-enoic acid methyl ester. For instance, the efficiency of transesterification reactions, which this compound can participate in, can be influenced by factors such as the molar ratio of reactants, reaction temperature, and reaction time . Additionally, the compound’s action could be influenced by its storage conditions and the presence of other substances in its environment .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (2S)-2-aminopent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-4-5(7)6(8)9-2/h3,5H,1,4,7H2,2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQZRHILTYGZQL-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348998 | |
| Record name | AC1LD4KV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50299-15-5 | |
| Record name | AC1LD4KV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



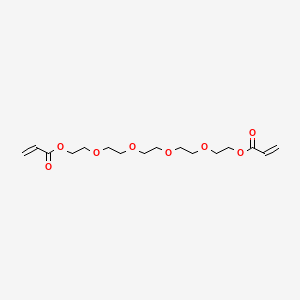
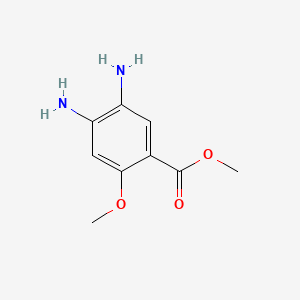
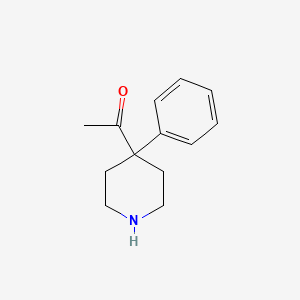

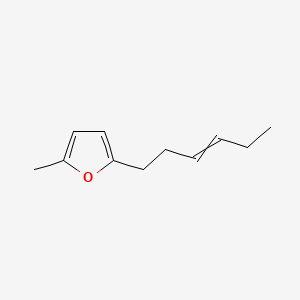
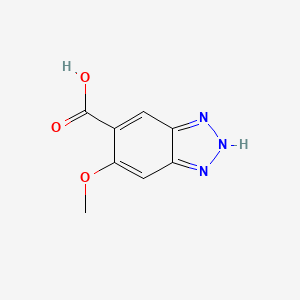
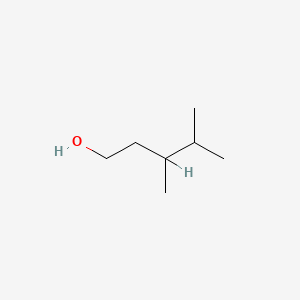
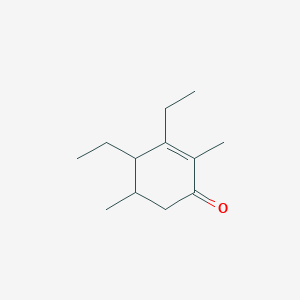

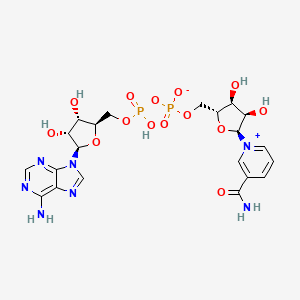
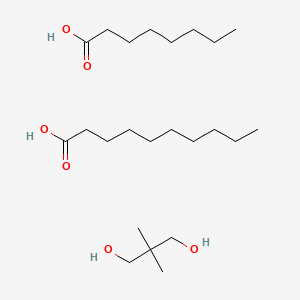
amino]-4-methoxyphenyl]-](/img/structure/B1606754.png)

